molecular formula C15H21FN2O2 B2482056 tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate CAS No. 1260596-09-5

tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate

Cat. No.: B2482056
CAS No.: 1260596-09-5
M. Wt: 280.343
InChI Key: ZLFBUCKGGYNPOM-QWHCGFSZSA-N
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Description

tert-Butyl (3S,4R)-4-(3-Fluorophenyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a 3-fluorophenyl substituent at the 4-position and a carbamate-protected amine at the 3-position. Its stereochemistry (3S,4R) and fluorine substitution confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and chemical biology.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBUCKGGYNPOM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260596-09-5
Record name rac-tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic and electrophilic reagents, such as halides and organometallic compounds, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as its role as a pharmacophore in drug design, is ongoing.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine ring provides structural stability. The carbamate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Substituent Variations

(a) Pyrrolidine Core Modifications
  • (R)-tert-Butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0) :
    • Similarity : 1.00 .
    • Key Difference : Lacks the 4-(3-fluorophenyl) group, reducing steric bulk and electronic effects. This simplification may enhance metabolic stability but reduce target binding specificity.
  • tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 127199-54-6) :
    • Similarity : 0.96 .
    • Key Difference : A methyl group replaces the 3-fluorophenyl substituent, diminishing aromatic interactions in biological systems.
(b) Halogen-Substituted Analogs
  • tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8): Molecular Formula: C₂₂H₂₇ClN₂O₂; Molar Mass: 386.92 g/mol . Key Difference: Chlorine at the 4-position of the phenyl ring increases hydrophobicity and electron-withdrawing effects compared to fluorine.
(c) Functionalized Derivatives
  • tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate :
    • Application : Used as a chemical biology probe for studying protein interactions. The phenethyl group introduces steric bulk, enabling tailored material properties or fluorescence tagging .

Key Observations :

  • Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound offers a balance of moderate electronegativity and metabolic stability compared to chlorine’s stronger electron-withdrawing effects .
  • Stereochemistry: The (3S,4R) configuration likely enhances binding to chiral biological targets (e.g., kinases ) compared to non-chiral or opposite stereoisomers.

Biological Activity

tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidine ring with a fluorophenyl substituent and a tert-butyl carbamate moiety, making it a valuable subject for research in pharmacology and organic synthesis.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
  • Molecular Formula : C15H21FN2O2
  • Molecular Weight : 280.338 g/mol
  • CAS Number : 1260596-09-5

Structural Features

The compound's structure is characterized by:

  • A pyrrolidine ring , which contributes to its cyclic nature and potential interactions with biological targets.
  • A fluorophenyl group , which enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
  • A tert-butyl carbamate moiety , which can participate in hydrogen bonding, stabilizing interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Hydrophobic Interactions : The fluorophenyl group enhances the compound's ability to bind to hydrophobic pockets in proteins.
  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acids in the active sites of enzymes or receptors, facilitating binding and activity.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antiviral Activity : There are indications of potential antiviral properties linked to its structural features, similar to other compounds that inhibit pyrimidine biosynthesis .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound has been tested for its effects on cell lines. Results showed promising inhibitory effects on specific cellular pathways, suggesting potential use in treating viral infections or cancer.
  • Structural Variability Research : A study focused on expanding the structural diversity of ligands similar to this compound found that modifications could enhance biological activity against targeted pathways . This highlights the importance of structural optimization in drug development.

Data Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition observed,
Antiviral ActivitySimilarities with known antiviral agents ,
Binding AffinityEnhanced by fluorophenyl substitution,
CytotoxicityTested on various cancer cell lines ,

Q & A

Q. How can the synthesis of tert-Butyl (3S,4R)-4-(3-Fluorophenyl)pyrrolidin-3-ylcarbamate be optimized for high enantiomeric purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions and catalysts. For example:

  • Chiral Resolution: Use chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during key steps like cyclization or carbamate formation .
  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) at controlled temperatures (0–25°C) minimize racemization .
  • Purification: Chiral HPLC or crystallization with diastereomeric salts improves enantiomeric excess (e.g., using L-tartaric acid) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and carbamate linkage integrity .
  • HPLC-MS: Reverse-phase chromatography with mass detection verifies purity (>98%) and molecular weight accuracy .
  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives .

Q. How does the stereochemistry at the 3S,4R positions influence biological activity?

Methodological Answer: The stereochemistry dictates spatial orientation for target binding. For example:

  • Docking Studies: Molecular modeling shows the 3S,4R configuration aligns fluorophenyl and carbamate groups for optimal hydrophobic/hydrogen-bond interactions with enzyme active sites .
  • Comparative Assays: Enantiomers or diastereomers exhibit reduced activity in kinase inhibition assays (e.g., TRKA kinase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically compare analogs (Table 1) to isolate substituent effects. For example, replacing bromophenyl with fluorophenyl alters lipophilicity (LogP) and binding kinetics .
  • Kinetic Profiling: Surface plasmon resonance (SPR) quantifies binding affinities (KDK_D) and residence times to distinguish target-specific effects .

Q. Table 1: Key Structural Analogs and Properties

Compound NameStructural FeatureBiological Impact
4-Bromophenyl analogIncreased steric bulkLower solubility, higher KDK_D
Trifluoromethyl-substituted analogEnhanced lipophilicityImproved membrane permeability

Q. What strategies are effective for isolating enantiomers during scale-up synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR): Use transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis .
  • Simulated Moving Bed (SMB) Chromatography: Enables continuous separation with >99% enantiomeric excess at preparative scales .

Q. How can target engagement be validated in cellular models for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon compound binding .
  • Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by activity restoration confirms specificity .

Q. What experimental approaches assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH extremes (1–13), UV light, and oxidants (H2_2O2_2) to identify degradation pathways .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

  • Intermediate Trapping: Use protective groups (e.g., Boc for amines) to stabilize reactive intermediates .
  • Flow Chemistry: Enhances reproducibility and reduces side reactions in exothermic steps .

Q. How to design SAR studies for fluorophenyl-modified analogs?

  • Fragment-Based Screening: Test fluorophenyl replacements (e.g., chloro, trifluoromethyl) in high-throughput assays .
  • Free Energy Perturbation (FEP): Computational modeling predicts binding energy changes for substituent modifications .

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